molecular formula C5HBrClN3 B14012430 2-Bromo-4-chloropyrimidine-5-carbonitrile

2-Bromo-4-chloropyrimidine-5-carbonitrile

Cat. No.: B14012430
M. Wt: 218.44 g/mol
InChI Key: YGFZKRIBLKBFBZ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloropyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2BrClN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloropyrimidine-5-carbonitrile typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloropyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-Bromo-4-chloropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an antimicrobial or anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine derivative with different substitution patterns.

    4-Bromomethyl-2-biphenylcarbonitrile: Contains a biphenyl group instead of a pyrimidine ring.

Uniqueness

2-Bromo-4-chloropyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C5HBrClN3

Molecular Weight

218.44 g/mol

IUPAC Name

2-bromo-4-chloropyrimidine-5-carbonitrile

InChI

InChI=1S/C5HBrClN3/c6-5-9-2-3(1-8)4(7)10-5/h2H

InChI Key

YGFZKRIBLKBFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Br)Cl)C#N

Origin of Product

United States

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